1-Methylbutyl methacrylate
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Overview
Description
1-Methylbutyl methacrylate is an organic compound belonging to the methacrylate family. It is a colorless liquid with a characteristic ester odor. This compound is primarily used as a monomer in the production of polymers and copolymers, which find applications in various industries, including coatings, adhesives, and plastics.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylbutyl methacrylate can be synthesized through the esterification of methacrylic acid with 1-methylbutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction .
Industrial Production Methods: Industrial production of methacrylates, including this compound, often involves the acetone cyanohydrin (ACH) process. This process includes the reaction of acetone with hydrogen cyanide to form acetone cyanohydrin, which is then converted to methacrylic acid and subsequently esterified with 1-methylbutanol .
Chemical Reactions Analysis
Types of Reactions: 1-Methylbutyl methacrylate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Polymerization: Initiated by free-radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.
Hydrolysis: Conducted using strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products:
Polymerization: Polymethacrylate polymers.
Hydrolysis: Methacrylic acid and 1-methylbutanol.
Scientific Research Applications
1-Methylbutyl methacrylate is utilized in various scientific research applications:
Chemistry: Used as a monomer in the synthesis of copolymers with tailored properties for specific applications.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential in creating dental materials and bone cements.
Mechanism of Action
The primary mechanism of action of 1-methylbutyl methacrylate involves its polymerization to form polymethacrylate chains. The polymerization process is initiated by free radicals, which attack the double bond of the methacrylate group, leading to the formation of long polymer chains . The molecular targets include the methacrylate double bond, and the pathways involved are free-radical polymerization mechanisms .
Comparison with Similar Compounds
- Butyl methacrylate
- Methyl methacrylate
- Ethyl methacrylate
Comparison: 1-Methylbutyl methacrylate is unique due to its specific ester group, which imparts distinct properties to the resulting polymers. Compared to butyl methacrylate, it offers different solubility and flexibility characteristics . Methyl methacrylate and ethyl methacrylate, while similar in structure, differ in their polymerization behavior and the properties of the resulting polymers .
Properties
CAS No. |
94159-12-3 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
pentan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-5-6-8(4)11-9(10)7(2)3/h8H,2,5-6H2,1,3-4H3 |
InChI Key |
QSYOAKOOQMVVTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)OC(=O)C(=C)C |
Origin of Product |
United States |
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